Jangomolide

Description

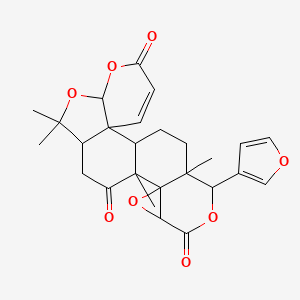

This compound is a natural product found in Flacourtia jangomas with data available.

Properties

IUPAC Name |

19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPFSBYGJYBBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601098353 | |

| Record name | 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93767-25-0 | |

| Record name | 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93767-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Jangomolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a naturally occurring limonoid isolated from Flacourtia jangomas, has been identified as a molecule of interest within the broader context of the therapeutic potential of natural products. While comprehensive mechanistic studies on the purified compound are limited, preliminary data and predictive studies suggest potential bioactivities, including anticancer properties and enzyme inhibition. This technical guide synthesizes the currently available information on this compound, outlines relevant experimental protocols for its further investigation, and provides a framework for future research into its precise mechanism of action.

Introduction

This compound is a limonoid, a class of chemically diverse tetranortriterpenoids found in many plant families and known for their wide range of biological activities. It was first isolated from the plant Flacourtia jangomas (Lour.) Raeusch., a species used in traditional medicine for various ailments. The chemical structure of this compound has been characterized, and its CAS number is 93767-25-0. While the extracts of Flacourtia jangomas have been reported to possess antioxidant, antimicrobial, and anticancer properties, the specific contribution and mechanism of action of this compound to these effects remain largely uncharacterized. This document aims to provide a detailed overview of the current knowledge and to propose a path forward for elucidating its molecular mechanisms.

Known and Predicted Biological Activities

Direct experimental evidence for the mechanism of action of isolated this compound is sparse. However, related research on Flacourtia jangomas extracts and computational studies provide some initial insights.

Anticancer Activity (Inference from Plant Extracts)

Studies on the n-butanolic extracts of Flacourtia jangomas fruits, which contain this compound, have demonstrated anticancer potential in in vivo models.[1] Treatment with these extracts led to the normalization of hematological profiles in tumor-bearing mice, suggesting a potential cytotoxic or antiproliferative effect against cancer cells.[1] It is important to note that these studies were conducted with a crude extract, and the specific activity of this compound has not been isolated. Limonoids as a class have been reported to possess anticancer properties, suggesting that this compound may contribute to the observed effects.

Predicted CYP3A4 Inhibition

A virtual screening study utilizing a deep-learning classifier identified this compound as a potential inhibitor of Cytochrome P450 3A4 (CYP3A4). This prediction suggests that this compound may have a role in drug metabolism and could be investigated for its potential in modulating the pharmacokinetics of co-administered drugs. However, this finding is based on computational modeling and awaits experimental validation.

Proposed Areas for Mechanistic Investigation

Given the limited direct evidence, a systematic investigation into the mechanism of action of this compound is warranted. Based on the activities of other limonoids and the preliminary data, the following areas are proposed for focused research.

Anticancer Mechanism of Action

-

Cytotoxicity and Apoptosis Induction: Initial studies should focus on determining the cytotoxic effects of purified this compound on various cancer cell lines. Subsequent experiments can investigate the induction of apoptosis through assays such as Annexin V/PI staining, caspase activation assays, and analysis of pro- and anti-apoptotic protein expression (e.g., Bcl-2 family proteins).

-

Cell Cycle Analysis: Investigating the effect of this compound on cell cycle progression in cancer cells can reveal potential targets in the cell division machinery.

-

Signaling Pathway Modulation: Key oncogenic signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB should be investigated to determine if they are modulated by this compound.

Validation of CYP3A4 Inhibition

-

In Vitro Enzyme Inhibition Assays: The predicted inhibition of CYP3A4 should be validated using in vitro assays with human liver microsomes or recombinant CYP3A4 enzymes. Determining the IC50 value will provide quantitative evidence of its inhibitory potency.

Detailed Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of purified this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CYP3A4 Inhibition Assay (Fluorometric)[2][3]

-

Reagent Preparation: Prepare a reaction buffer, a solution of human liver microsomes (or recombinant CYP3A4), a fluorogenic CYP3A4 substrate, and a range of this compound concentrations.

-

Reaction Initiation: In a 96-well plate, combine the microsomes, this compound (or vehicle control), and buffer. Pre-incubate at 37°C.

-

Start Reaction: Initiate the reaction by adding the NADPH generating system and the fluorogenic substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate used.

-

Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)[4][5][6][7][8]

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, add 100 µL of each this compound concentration to 100 µL of a 0.1 mM DPPH solution in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100. Determine the IC50 value.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)[9][10][11][12][13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Plate Inoculation: Uniformly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disc Application: Impregnate sterile paper discs with a known concentration of this compound and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disc. The size of the zone indicates the antimicrobial activity.

Data Presentation

As quantitative data for this compound becomes available through the aforementioned experimental protocols, it should be summarized in clearly structured tables for easy comparison.

Table 1: Predicted and Potential Biological Activities of this compound

| Activity | Method | Target | Predicted/Observed Effect | Quantitative Data (IC50/EC50) | Reference |

| CYP3A4 Inhibition | Virtual Screening | CYP3A4 | Potential Inhibitor | Not Experimentally Determined | (Virtual Screening Study) |

| Anticancer | In vivo (extract) | Cancer Cells | Reduced tumor burden (inferred) | Not Determined for pure compound | [1] |

Visualizations of Proposed Experimental Workflows and Signaling Pathways

To guide future research, the following diagrams illustrate key experimental workflows and a hypothetical signaling pathway for investigation.

Caption: Workflow for Investigating the Cytotoxicity of this compound.

References

A Technical Guide to the Discovery and Isolation of Novel Polyketides from Streptomyces sp.

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The genus Streptomyces is a cornerstone of natural product discovery, renowned for its prolific production of a wide array of secondary metabolites with significant therapeutic potential. These bacteria are a primary source of antibiotics, as well as anticancer, antifungal, and immunosuppressive agents. The discovery of novel bioactive compounds from Streptomyces remains a critical endeavor in the face of rising antimicrobial resistance and the need for new therapeutic modalities. This guide provides a comprehensive technical overview of the methodologies involved in the discovery and isolation of novel polyketides, a major class of secondary metabolites from Streptomyces sp. While this document is framed as a general guide, it provides the detailed workflows and protocols that would be applied to the discovery of a specific, novel molecule.

I. Discovery Workflow: From Environmental Sample to Bioactive Hit

The initial phase of discovery focuses on the isolation of promising Streptomyces strains and the identification of bioactive compounds they produce.

Experimental Protocol 1: Isolation of Streptomyces sp. from Environmental Samples

-

Sample Collection : Aseptically collect soil or sediment samples from unique and underexplored environments to increase the likelihood of isolating novel strains.

-

Sample Pre-treatment : Air-dry the collected samples at 28°C for 7-10 days. This step helps to reduce the population of non-spore-forming bacteria and fungi.

-

Serial Dilution and Plating :

-

Suspend 1 gram of the dried soil sample in 9 mL of sterile distilled water and vortex thoroughly.

-

Perform a serial dilution series down to 10⁻⁴.

-

Plate 100 µL of the final dilutions onto selective media, such as Humic Acid-Vitamin Agar or Starch Casein Agar, supplemented with antifungal agents like cycloheximide.

-

-

Incubation and Selection : Incubate the plates at 28-30°C for 10-14 days. Select colonies with the characteristic chalky, filamentous morphology of Streptomyces.

-

Purification : Streak the selected colonies onto fresh agar plates to obtain pure cultures.

Experimental Protocol 2: Screening for Bioactivity

-

Primary Screening (Agar Plug Method) :

-

Culture the purified Streptomyces isolates on a suitable production medium (e.g., ISP2 agar) for 7-10 days.

-

Cut agar plugs (6 mm diameter) from the mature culture plates.

-

Place the agar plugs onto a lawn of a test pathogen (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) seeded on Mueller-Hinton agar.

-

Incubate at the optimal temperature for the test pathogen for 18-24 hours.

-

Measure the diameter of the zone of inhibition around the agar plug.

-

-

Secondary Screening (Broth Microdilution) :

-

Inoculate promising Streptomyces isolates into a liquid production medium and incubate with shaking for 7-14 days.

-

Centrifuge the culture broth to separate the supernatant and mycelium.

-

Perform a solvent extraction of the supernatant and/or mycelium (e.g., with ethyl acetate).

-

Evaporate the solvent and resuspend the crude extract in a suitable solvent (e.g., DMSO).

-

Determine the Minimum Inhibitory Concentration (MIC) of the crude extract against a panel of test organisms using a broth microdilution assay.

-

Diagram 1: Workflow for Discovery of Bioactive Streptomyces

Caption: A flowchart illustrating the process from environmental sample to the identification of a bioactive Streptomyces strain.

II. Isolation and Purification of the Novel Compound

Once a bioactive hit is confirmed, the next phase involves the purification of the active compound through a series of chromatographic steps.

Experimental Protocol 3: Large-Scale Fermentation and Extraction

-

Seed Culture : Inoculate a loopful of the pure Streptomyces culture into a seed medium and incubate at 28°C with shaking at 200 rpm for 48 hours.

-

Production Culture : Transfer the seed culture (5-10% v/v) into a larger volume of production medium. Incubate for 7-14 days under the same conditions.

-

Harvesting : Separate the culture broth into supernatant and mycelial biomass by centrifugation or filtration.

-

Extraction :

-

Supernatant : Extract the supernatant with an equal volume of an immiscible organic solvent like ethyl acetate three times.

-

Mycelium : Extract the mycelial cake with a polar solvent like methanol or acetone, followed by partitioning with ethyl acetate.

-

Combine the organic extracts and evaporate under reduced pressure to yield the crude extract.

-

Experimental Protocol 4: Bioassay-Guided Fractionation

-

Initial Fractionation (Column Chromatography) :

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

-

Collect fractions and test each for bioactivity using the previously established assay.

-

-

Further Purification (HPLC) :

-

Pool the active fractions and concentrate them.

-

Subject the concentrated active fraction to High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase column (e.g., C18).

-

Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol) as the mobile phase.

-

Collect the separated peaks and test each for bioactivity.

-

Repeat the HPLC purification with different solvent systems or columns until a pure compound is obtained, as determined by a single peak in the chromatogram.

-

Diagram 2: Bioassay-Guided Isolation Workflow

Caption: A schematic of the bioassay-guided fractionation process for purifying a bioactive compound.

III. Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is crucial for evaluating the outcomes of the discovery and isolation process.

Table 1: Bioactivity Screening of Streptomyces Isolates

| Isolate ID | Source | Test Pathogen | Zone of Inhibition (mm) |

|---|---|---|---|

| STR-001 | Soil | S. aureus | 15 |

| STR-002 | Sediment | S. aureus | 0 |

| STR-003 | Soil | S. aureus | 25 |

| STR-003 | Soil | E. coli | 8 |

| STR-004 | Soil | C. albicans | 12 |

Table 2: Bioassay-Guided Fractionation of STR-003 Crude Extract

| Fraction ID | Chromatographic Step | Yield (mg) | MIC against S. aureus (µg/mL) |

|---|---|---|---|

| Crude Extract | - | 1200 | 128 |

| F1-F5 | Silica Gel (Hexane) | 350 | >256 |

| F6-F8 | Silica Gel (EtOAc) | 450 | 32 |

| F9-F12 | Silica Gel (Methanol) | 200 | >256 |

| Peak 1 | HPLC (C18) | 25 | 4 |

| Peak 2 | HPLC (C18) | 15 | 64 |

| Peak 3 | HPLC (C18) | 30 | >256 |

Table 3: Physicochemical and Spectroscopic Data for the Purified Compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₅NO₇ |

| Molecular Weight | 461.55 |

| UV λmax (nm) | 230, 285 |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.25 (d, J=8.5 Hz, 2H), ... |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 172.5, 168.0, ... |

| HR-ESI-MS [M+H]⁺ | m/z 462.2435 (calcd. 462.2432) |

A Comprehensive Technical Guide on the Anti-Inflammatory Properties of Jasmonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of jasmonates, a class of lipid-derived signaling molecules found in plants. Given the user's interest in "Jangomolide," it is highly probable that this was a misspelling of "Jasmonate," as the scientific literature extensively documents the anti-inflammatory activities of jasmonates, particularly methyl jasmonate (MeJA), while "this compound" does not yield specific scientific results. This guide will focus on the known anti-inflammatory effects, molecular targets, and experimental validation of jasmonates and their derivatives.

Jasmonates, structurally similar to prostaglandins, have emerged as promising anti-inflammatory agents.[1][2] Their therapeutic potential stems from their ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.[1][3]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory efficacy of jasmonates has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: In Vitro Anti-Inflammatory Activity of Jasmonate Derivatives

| Compound | Cell Line | Inflammatory Stimulus | Measured Mediator | IC50 / Concentration | Reference |

| Methyl Jasmonate (MJ) | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO), IL-6, TNF-α | 50 and 100 µM | [1] |

| Methyl 4,5-didehydrojasmonate (DHJM) | RAW 264.7 | Lipopolysaccharide (LPS) | Not specified | 6.25, 12.5, 25, and 50 µM | [1] |

| α-haloenone jasmonates (7, 9, 13, 15) | RAW 264.7 | Lipopolysaccharide (LPS) | NO, IL-6, TNF-α | More potent than PGA1, PGA2 | [3] |

| 12-oxo-phytodienoic acid | Not specified | Not specified | URAT1 inhibition | 15.9 µM | [4] |

Table 2: In Vivo Anti-Inflammatory Activity of Methyl Jasmonate

| Animal Model | Inflammatory Agent | Treatment | Dosage | Effect | Reference |

| Rats | Carrageenan | Methyl Jasmonate (i.p.) | 25-100 mg/kg | Significant reduction in paw edema | |

| Rats | Carrageenan | Methyl Jasmonate (i.p.) | 100 mg/kg | 69.81% inhibition of paw edema |

Molecular Targets and Signaling Pathways

The anti-inflammatory effects of jasmonates are primarily attributed to their interaction with key signaling pathways involved in the inflammatory response. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[7] Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[5]

Methyl jasmonate has been shown to attenuate the degradation of IκBα and inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated cells.[5] This action effectively blocks the downstream expression of NF-κB target genes.

Downregulation of COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and nitric oxide, respectively.[8][9] The expression of both enzymes is largely regulated by the NF-κB pathway. By inhibiting NF-κB, jasmonates effectively downregulate the expression of COX-2 and iNOS, leading to a reduction in the production of these pro-inflammatory mediators.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the anti-inflammatory properties of jasmonates.

In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This assay is widely used to screen for compounds with anti-inflammatory activity by measuring their ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Procedure:

2. Measurement of Nitric Oxide (NO) Production:

-

Method: Griess Reagent assay.

-

Procedure:

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

-

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[10]

-

4. Western Blot Analysis for Protein Expression (COX-2, iNOS, p-p65, IκBα):

-

Procedure:

-

After treatment, lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for COX-2, iNOS, phosphorylated p65, and IκBα.

-

Use a secondary antibody conjugated to horseradish peroxidase and detect the protein bands using a chemiluminescence detection system.[11]

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[2]

1. Animals:

-

Species: Wistar or Sprague-Dawley rats.

-

Housing: Animals are housed under standard laboratory conditions with free access to food and water.

2. Experimental Procedure:

-

Groups:

-

Control group (vehicle).

-

Positive control group (e.g., indomethacin or diclofenac).

-

Test groups (different doses of jasmonates).

-

-

Administration: Administer the test compounds (jasmonates) and control drugs intraperitoneally (i.p.) or orally 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12][13] The left hind paw can be injected with saline as a control.[2]

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12][14]

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

References

- 1. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. New jasmonate analogues as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl jasmonate reduces the inflammation and apoptosis of HK-2 cells induced by LPS by regulating the NF-κB pathway [signavitae.com]

- 6. Molecular mechanism of plant stress hormone methyl jasmonate for its anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

Spectroscopic Data of Jangomolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide is a naturally occurring limonoid, a class of highly oxygenated terpenoids, first isolated from the plant Flacourtia jangomas. The structural elucidation of such complex natural products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic data for this compound based on its known chemical structure. While the original experimental data from the primary literature is not widely available in public databases, this document presents predicted data and generalized experimental protocols to aid researchers in the identification and characterization of this compound and related compounds.

Chemical Structure

Systematic Name: (3aR,4R,5R,6aS,10aR,10bR,12aR)-10a-(furan-3-yl)-3,3,6a,8,10b-pentamethyl-2,3,3a,4,5,6,6a,10,10a,10b,11,12-dodecahydro-1H-5,12a-epoxyoxireno[4',5']benzo[1',2':4,5]cyclodeca[1,2-b]furan-7,9(8H)-dione Molecular Formula: C₂₆H₂₈O₈ Molecular Weight: 468.50 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure. These values are estimations and may vary slightly from experimental results depending on the specific conditions used for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Expected Proton Environment) |

| ~7.4 | m | 2H | Furan ring protons |

| ~6.4 | m | 1H | Furan ring proton |

| ~5.5 - 6.0 | m | 1H | Olefinic proton |

| ~4.0 - 5.0 | m | 3H | Protons adjacent to oxygen (e.g., lactone, ether) |

| ~2.0 - 3.5 | m | Multiple | Aliphatic and allylic protons |

| ~0.8 - 1.5 | s, d | Multiple | Methyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment (Expected Carbon Environment) |

| > 170 | C | Lactone/Ester carbonyl carbons |

| ~160 | C | Ketone carbonyl carbon |

| ~140 - 145 | CH | Furan ring carbons |

| ~120 - 140 | C, CH | Olefinic carbons |

| ~110 | CH | Furan ring carbon |

| ~70 - 90 | C, CH | Carbons bonded to oxygen (lactone, ether, epoxide) |

| ~20 - 60 | C, CH, CH₂ | Aliphatic carbons |

| ~15 - 30 | CH₃ | Methyl carbons |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Type | Interpretation |

| 468.1784 | [M]⁺ | Molecular ion (for C₂₆H₂₈O₈) |

| 469.1863 | [M+H]⁺ | Protonated molecular ion |

| 491.1682 | [M+Na]⁺ | Sodiated molecular ion |

| < 468 | - | Fragmentation ions resulting from losses of functional groups (e.g., H₂O, CO, CO₂, furan ring fragments) |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100 | Medium | C-H stretch (furan) |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (γ-lactone) |

| ~1740 | Strong | C=O stretch (δ-lactone/ester) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1270 | Strong | C-O stretch (lactone/ester) |

| ~1100 | Strong | C-O stretch (ether) |

| ~875 | Medium | C-H bend (furan) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to gain insight into the molecular structure through fragmentation patterns.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Thin Film: Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform or dichloromethane), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of a natural product.

Conclusion

A Technical Guide to the Biosynthesis of Jangomolide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicating Jangomolide as a product of actinomycetes is incorrect. This guide provides a comprehensive overview of this compound biosynthesis based on its confirmed origin as a secondary metabolite from the plant Flacourtia jangomas. The proposed biosynthetic pathway is based on established principles of limonoid and steroid lactone biosynthesis in plants, as the specific pathway in F. jangomas has not been fully elucidated in published literature.

Introduction: this compound and its Origin

This compound is a naturally occurring bioactive compound first isolated from Flacourtia jangomas, a plant in the Salicaceae family.[1][2][3][4] It is classified as a limonoid, a group of structurally complex triterpenoid-derived natural products.[1][2] Some databases also classify it as a steroid lactone due to its core structure. Limonoids are known for a wide range of biological activities, and research into their biosynthesis is crucial for potential biotechnological production and the development of new therapeutic agents.[5][6][7]

Chemical Structure of this compound

The chemical structure of this compound is characterized by a complex, highly oxygenated tetracyclic triterpenoid core.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₈O₈ |

| Molecular Weight | 468.50 g/mol |

| CAS Number | 93767-25-0 |

| Class | Limonoid, Steroid Lactone |

Source:[2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of limonoid biosynthesis in plants, which originates from the mevalonate (MVA) pathway. This pathway provides the fundamental building blocks for all terpenoids.

Early Stages: From Mevalonate to 2,3-Oxidosqualene

The biosynthesis begins with the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the MVA pathway. These five-carbon units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene. This initial phase is a common route for the synthesis of all triterpenoids and steroids in plants.[5][8]

Figure 1: Early steps of the terpenoid biosynthesis pathway leading to 2,3-oxidosqualene.

Formation of the Protolimonoid Scaffold

The linear 2,3-oxidosqualene is then cyclized by an oxidosqualene cyclase (OSC) to form a tetracyclic triterpenoid scaffold. In limonoid biosynthesis, this is typically a tirucallol or euphol-type cation, which then undergoes rearrangement to form the protolimonoid precursor.[8] Recent studies have identified that the initial steps of limonoid biosynthesis lead to the formation of melianol.[6][7]

Oxidative Modifications and Rearrangements

Following the formation of the initial protolimonoid, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), and rearrangements occur.[5][9] These modifications are responsible for the vast structural diversity of limonoids. For this compound, these steps would involve the introduction of ketone and hydroxyl groups, as well as the formation of the characteristic lactone ring.

Furan Ring Formation

A key step in the biosynthesis of many limonoids is the formation of a furan ring from the side chain of the triterpenoid precursor.[7] This process involves the loss of four carbon atoms.

Late-Stage Tailoring Reactions

The final steps in the biosynthesis of this compound likely involve further tailoring reactions, such as glycosylation, acylation, or methylation, to yield the final natural product. These reactions are catalyzed by a variety of enzymes, including glycosyltransferases (GTs) and acyltransferases.

The following diagram illustrates a putative biosynthetic pathway for this compound, based on the general principles of limonoid biosynthesis.

Figure 2: Proposed biosynthetic pathway of this compound.

Key Enzymes in Limonoid Biosynthesis

While the specific enzymes for this compound biosynthesis are unknown, research on other limonoids has identified key enzyme families.

Table 2: Key Enzyme Families in Limonoid Biosynthesis

| Enzyme Family | Function | Example from Literature |

| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the initial triterpenoid scaffold. | Identified in Melia azedarach and Citrus sinensis for melianol biosynthesis.[5][6] |

| Cytochrome P450s (CYP450s) | Responsible for a wide range of oxidative modifications, including hydroxylations and epoxidations. | Implicated in limonoid biosynthesis in Azadirachta indica and Citrus grandis.[5] |

| UDP-glycosyltransferases (UGTs) | Catalyze the transfer of sugar moieties to the limonoid core. | A limonoid UGT has been characterized from Citrus unshiu.[5] |

| Acyltransferases | Transfer acyl groups to the limonoid scaffold. | Putative involvement based on the structures of various limonoids. |

Experimental Protocols for Elucidating Biosynthetic Pathways in Plants

The elucidation of natural product biosynthetic pathways in plants is a complex process that typically involves a combination of genomic, transcriptomic, and biochemical approaches.

Transcriptome Analysis and Gene Discovery

A common strategy is to compare the transcriptomes of high-producing and low-producing plant tissues or varieties to identify candidate genes that are co-expressed with the target compound.[9][10]

References

- 1. This compound | Terpenoids | 93767-25-0 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research reveals bitter truth of how limonoids are made [jic.ac.uk]

- 7. Complex scaffold remodeling in plant triterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Jangomolide: A Technical Overview of its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a novel limonoid natural product, was first isolated from the plant Flacourtia jangomas. This technical guide provides a comprehensive overview of the molecular structure and chemical formula of this compound. Due to the limited publicly available data, this document primarily focuses on the foundational chemical information and outlines the general methodologies relevant to its study. Further research is required to elucidate its biological activities, mechanism of action, and potential therapeutic applications.

Molecular Structure and Chemical Formula

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₆H₂₈O₈ | [1] |

| Molecular Weight | 468.50 g/mol | |

| Class | Limonoid | [1] |

| Source Organism | Flacourtia jangomas | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in readily accessible literature. However, based on the general procedures for isolating natural products of its class, a probable workflow can be outlined.

General Isolation Workflow

The isolation of this compound from Flacourtia jangomas would typically involve a multi-step process combining extraction and chromatography.

Caption: Generalized workflow for the isolation of this compound.

A more detailed protocol would specify the exact solvents, column materials, and chromatographic conditions, which would have been detailed in the original 1984 publication.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound would have been determined using a combination of spectroscopic techniques. While the specific spectral data from the original publication is not currently available, the following represents the types of data that would be essential for its characterization.

Table 2: Required Spectroscopic Data for this compound

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton and functional groups |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |

| Infrared (IR) Spectroscopy | Presence of specific functional groups |

| X-ray Crystallography | Absolute stereochemistry and 3D structure |

The lack of publicly accessible ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound significantly hinders a detailed structural discussion and confirmation.

Biological Activity and Mechanism of Action

As of the latest available information, there are no published studies detailing the biological activity, potential therapeutic effects, or the mechanism of action of isolated this compound. The biological activities reported for the source plant, Flacourtia jangomas, are attributed to a mixture of its phytochemical constituents, and the specific contribution of this compound remains unknown.

Future Directions

To fully understand the potential of this compound as a lead compound in drug discovery, several critical research steps are necessary.

Caption: Logical progression for future this compound research.

The initial and most critical step is to either re-isolate this compound from Flacourtia jangomas or achieve its total synthesis to obtain sufficient quantities for comprehensive studies. This would be followed by a full suite of biological assays to screen for activities such as anticancer, anti-inflammatory, or antimicrobial effects. Subsequent mechanism of action and structure-activity relationship studies would then pave the way for its potential development as a therapeutic agent.

Conclusion

This compound remains a poorly characterized natural product with a known chemical formula and molecular structure class. The lack of detailed experimental data and biological studies presents a significant gap in the scientific literature. This guide serves to consolidate the currently available information and to highlight the necessary future research required to unlock the full scientific and therapeutic potential of this novel limonoid. Researchers are encouraged to seek out the original 1984 publication for foundational data and to pursue further investigation into this intriguing natural product.

References

A Technical Guide to the In-Vitro and In-Vivo Effects of Jangomolide-Containing Extracts

Disclaimer: This technical guide summarizes the current scientific understanding of the biological effects of extracts from Flacourtia jangomas, a plant known to contain Jangomolide. To date, publicly available research on the specific effects of isolated this compound is limited. The data presented herein are derived from studies on plant extracts, and the observed activities are the result of the combined effects of all phytochemicals present, including but not limited to this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring limonoid found in the plant Flacourtia jangomas.[1] This plant has a history of use in traditional medicine for treating various ailments, including inflammation, pain, and diabetes.[2] Scientific investigations into the pharmacological properties of F. jangomas extracts have revealed a range of biological activities, which are attributed to its diverse phytochemical constituents, including this compound.[2] This guide provides a detailed overview of the in-vitro and in-vivo studies conducted on these extracts, with a focus on quantitative data and experimental methodologies.

In-Vitro Studies

Extracts from Flacourtia jangomas, particularly the chloroform-soluble fraction of the seed extract (SFJC), have demonstrated notable antioxidant, thrombolytic, and anti-arthritic activities.[2][3]

| Assay Type | Extract/Fraction | Key Parameter | Value | Reference Compound | Reference Value |

| Antioxidant (DPPH Radical Scavenging) | SFJC | IC50 | 48.84 µg/mL | Ascorbic Acid | 21.77 µg/mL |

| Thrombolytic (Clot Lysis) | SFJC | % Lysis | 60.99 ± 2.28% | Streptokinase | 72.89 ± 2.19% |

| Anti-arthritic (Protein Denaturation) | PFJE | % Inhibition | 74.28 ± 1.16% (at 500 µg/mL) | - | - |

| Anti-arthritic (Protein Denaturation) | SFJC | % Inhibition | 79.25 ± 0.83% (at 500 µg/mL) | - | - |

PFJE: Ethyl acetate soluble fraction of fruit extract; SFJC: Chloroform soluble fraction of seed extract.[2]

A general workflow for the in-vitro analysis of F. jangomas extracts is outlined below.

1. DPPH Radical Scavenging Assay: [2]

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Methodology:

-

Various concentrations of the plant extracts (20–100 μg/mL) were prepared.

-

Each concentration was mixed with 3.0 mL of a methanolic solution of DPPH (40 μg/mL).

-

The mixture was incubated in the dark.

-

The absorbance was measured at 517 nm using a UV spectrophotometer.

-

The percentage of radical scavenging activity was calculated, and the IC50 value was determined.

-

2. Thrombolytic Activity Assay: [2]

-

Principle: This assay evaluates the clot-dissolving potential of a substance.

-

Methodology:

-

Human blood samples were collected and allowed to clot in pre-weighed tubes.

-

The serum was removed, and the tubes with the clot were weighed again to determine the clot weight.

-

The plant extracts were added to the tubes containing the clots and incubated.

-

After incubation, the fluid was removed, and the tubes were weighed again to determine the remaining clot weight.

-

The percentage of clot lysis was calculated.

-

3. Anti-arthritic Activity (Protein Denaturation): [2]

-

Principle: This assay uses the inhibition of heat-induced protein denaturation as a model for anti-inflammatory activity.

-

Methodology:

-

A reaction mixture containing the plant extract and a protein solution (e.g., bovine serum albumin) was prepared.

-

The mixture was heated to induce protein denaturation.

-

The turbidity of the solution was measured spectrophotometrically.

-

The percentage inhibition of protein denaturation was calculated.

-

In-Vivo Studies

In-vivo studies on mice using extracts of F. jangomas have demonstrated analgesic, neuropharmacological, and hypoglycemic effects.[2]

| Assay Type | Extract/Fraction | Dose | Effect |

| Acute Oral Toxicity | All extracts | Up to 1000 mg/kg | No signs of toxicity or mortality |

| Analgesic (Tail Immersion) | SFJC | 600 mg/kg | 49.46% pain inhibition |

| Analgesic (Acetic Acid Writhing) | SFJC | 600 mg/kg | 66.43% pain inhibition |

| Sedative (Thiopental-induced sleep) | SFJC | Higher dose | Sleep latency decreased to 4.18 ± 0.24 min |

| Sedative (Thiopental-induced sleep) | SFJC | Higher dose | Sleep duration increased to 85.20 ± 2.39 min |

| Hypoglycemic (Oral Glucose Tolerance) | SFJC | 600 mg/kg | Blood glucose reduced to 7.38 ± 0.44 mmoles/L |

SFJC: Chloroform soluble fraction of seed extract.[2]

1. Acute Oral Toxicity Test: [2]

-

Principle: To determine the lethal dose 50 (LD50) and observe any signs of toxicity.

-

Methodology:

-

Mice were administered oral doses of the extracts up to 1000 mg/kg body weight.

-

Animals were observed for signs of toxicity, such as diarrhea, tremors, unconsciousness, and changes in skin, fur, or eyes, as well as for mortality over a specified period.

-

2. Analgesic Activity: [2]

-

Tail Immersion Test (Central Analgesic):

-

The tails of the mice (up to 5 cm) were immersed in a water bath at 55 ± 1°C.

-

The time taken for the mouse to withdraw its tail was recorded before and after the administration of the extract.

-

-

Acetic Acid-Induced Writhing Test (Peripheral Analgesic):

-

Mice were pre-treated with the extract.

-

An intraperitoneal injection of acetic acid was given to induce writhing (a stretching and constriction of the abdomen).

-

The number of writhes was counted for a specific period, and the percentage of inhibition was calculated.

-

3. Neuropharmacological Screening: [2]

-

Locomotion and Motor Balance:

-

Tests such as the open field test and rotarod test were used to assess spontaneous locomotor activity and motor coordination in mice after extract administration.

-

-

Thiopental-Induced Sedation:

-

Mice were treated with the extract, followed by an administration of a sleep-inducing dose of thiopental.

-

The time to the onset of sleep (sleep latency) and the total duration of sleep were recorded.

-

4. Oral Glucose Tolerance Test: [2]

-

Principle: To evaluate the effect of the extract on glucose metabolism.

-

Methodology:

-

Fasted mice were given an oral glucose load.

-

Blood glucose levels were measured at different time intervals after glucose administration in both control and extract-treated groups.

-

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by isolated this compound are not yet available, the observed anti-inflammatory and analgesic effects of the F. jangomas extracts suggest potential interactions with common pain and inflammation pathways.

The analgesic and anti-inflammatory activities may be mediated through the inhibition of enzymes like cyclooxygenase (COX) or by scavenging free radicals that contribute to the inflammatory response. Further research is required to elucidate the precise molecular targets and signaling pathways of this compound.

Conclusion

The available in-vitro and in-vivo data on extracts from Flacourtia jangomas indicate significant pharmacological potential, including antioxidant, anti-inflammatory, analgesic, and neuropharmacological effects. This compound, as a key constituent of this plant, is likely a major contributor to these activities. However, there is a clear need for future research to focus on the isolation of this compound and the characterization of its specific biological effects and mechanisms of action. Such studies will be crucial for validating its potential as a novel therapeutic agent.

References

A Comprehensive Review of Sanjuanolide Research: Synthesis, Biological Activity, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The natural product Sanjuanolide, a prenylated chalcone, and its synthetic derivatives have emerged as promising scaffolds in the development of novel therapeutic agents. This review consolidates the current body of research on Sanjuanolide, with a particular focus on its synthesis, cytotoxic and anti-inflammatory activities, and the elucidation of its mechanism of action. This technical guide is intended to provide a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Quantitative Data Summary

The cytotoxic and anti-inflammatory activities of Sanjuanolide and its analogues have been evaluated across various studies. The following tables summarize the key quantitative data, primarily half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, to facilitate a comparative analysis of their potency.

Table 1: Cytotoxic Activity of Sanjuanolide and its Analogues against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| (±)-Sanjuanolide | PC-3 | Prostate Cancer | 17.5 | |

| (±)-Sanjuanolide | A375 | Melanoma | 13.1 | |

| (±)-Sanjuanolide | PANC-1 | Pancreatic Cancer | > 20 | |

| (±)-Sanjuanolide | A549 | Lung Cancer | > 20 | |

| (±)-Sanjuanolide | MDA-MB-231 | Breast Cancer | > 20 | |

| Sanjoseolide (1) | RBE | Cholangiocarcinoma | 15.7 | [1] |

| Sanjoseolide (1) | HCCC-9810 | Cholangiocarcinoma | 15.6 | [1] |

| Analogue 8e | RBE | Cholangiocarcinoma | 12.8 | [1] |

| Analogue 8e | HCCC-9810 | Cholangiocarcinoma | 12.7 | [1] |

| Sanjuanolide Derivatives | CRPC Cells | Castration-Resistant Prostate Cancer | < 20 (most compounds) | [2] |

| Sanjuanolide Derivatives | MIHA (normal hepatic) | Normal | > 100 | [2] |

| Sanjuanolide Derivatives | WPMY-1 (normal prostatic) | Normal | > 100 | [2] |

Table 2: Antibacterial Activity of Sanjuanolide and its Analogues

| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Sanjuanolide | Staphylococcus aureus CMCC 26003 | Gram-positive | 12.5 | |

| Analogue 4c | Staphylococcus aureus CMCC 26003 | Gram-positive | 12.5 | |

| Analogue 4d | Staphylococcus aureus CMCC 26003 | Gram-positive | 25 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the reviewed literature, enabling researchers to replicate and build upon these findings.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Sanjuanolide or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background absorbance.[5][6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10][11]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specific duration. Harvest both adherent and floating cells, wash with PBS, and count them.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[9][10] Incubate the cells for at least 30 minutes on ice for fixation.[10]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cells with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure specific DNA staining.[10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][12]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound. Collect both floating and adherent cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.[2]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Logical Relationships

Research into the precise molecular mechanisms of Sanjuanolide is ongoing. However, studies on its derivative, S07, have provided initial insights into a potential signaling pathway in castration-resistant prostate cancer (CRPC) cells.[2] The proposed mechanism involves the induction of DNA damage, which subsequently activates a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.

The following diagram illustrates the logical workflow of the proposed mechanism of action for the Sanjuanolide derivative S07.

This diagram illustrates that the Sanjuanolide derivative S07 initiates a cascade of events starting with the induction of DNA damage. This damage, in turn, activates the DNA Damage Response (DDR) pathway. The activation of the DDR leads to two critical downstream effects: cell cycle arrest at the G2/M phase and the induction of programmed cell death, or apoptosis. Both of these outcomes ultimately contribute to the death of castration-resistant prostate cancer (CRPC) cells.[2]

Further research is necessary to elucidate the specific molecular players and intricate signaling networks involved in the Sanjuanolide-induced cellular responses. Identifying the direct molecular targets and the key components of the DDR pathway that are modulated by Sanjuanolide and its derivatives will be crucial for their future development as clinical candidates.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. researchhub.com [researchhub.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 12. scispace.com [scispace.com]

Methodological & Application

Application of Yamaguchi Macrolactonization in Complex Natural Product Synthesis: A Case Study on (–)-Enigmazole B

Note: The total synthesis of Jangomolide featuring a Yamaguchi macrolactonization step has not been reported in the peer-reviewed literature. This compound, a complex limonoid, possesses a rigid, caged polycyclic core where the application of a macrolactonization is not a readily apparent synthetic strategy. Therefore, this document presents a detailed application of the Yamaguchi macrolactonization in the context of a different, yet structurally complex and recent, natural product synthesis to illustrate the methodology's utility for researchers, scientists, and drug development professionals. The selected example is the total synthesis of the cytotoxic marine macrolide, (–)-Enigmazole B, as reported by Goda and Fuwa in 2023.

Introduction to Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is a powerful and widely used method for the formation of large-ring lactones from their corresponding ω-hydroxycarboxylic acids (seco-acids).[1][2] The reaction proceeds under mild conditions and is known for its high efficiency, particularly in the synthesis of complex natural products.[3] The process involves a two-step, one-pot procedure. First, the seco-acid is treated with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a tertiary amine base, typically triethylamine (Et₃N), to form a highly reactive mixed anhydride.[4] In the second step, a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP), is added under high-dilution conditions. The DMAP catalyzes the intramolecular acyl transfer, leading to the formation of the desired macrolactone.[1][4] The steric hindrance provided by the ortho-chloro substituents on the benzoyl group directs the nucleophilic attack of DMAP to the carbonyl group of the seco-acid, which is crucial for the reaction's success.[4]

Application in the Total Synthesis of (–)-Enigmazole B

In their first total synthesis of (–)-Enigmazole B, Goda and Fuwa employed the Yamaguchi macrolactonization as the key step to construct the 18-membered macrolactone core of the molecule.[5][6] This crucial transformation was achieved in a remarkable 93% yield, highlighting the robustness of the Yamaguchi protocol even with a complex and sterically demanding substrate.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the Yamaguchi macrolactonization step in the total synthesis of (–)-Enigmazole B.

Table 1: Reactants and Reagents for the Macrolactonization of Seco-Acid Precursor

| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |

| Seco-Acid | C₂₇H₃₈O₇ | 474.59 | 10.0 | 0.0211 | 1.0 |

| 2,4,6-Trichlorobenzoyl chloride (TCBC) | C₇H₂Cl₄O | 243.90 | 10.3 | 0.0422 | 2.0 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 6.4 | 0.0632 | 3.0 |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 12.9 | 0.105 | 5.0 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent System | THF, Toluene |

| Concentration of Seco-Acid | 0.5 mM |

| Temperature | 25 °C (Anhydride formation), 80 °C (Cyclization) |

| Reaction Time | 1 h (Anhydride formation), 12 h (Cyclization) |

| Product Yield | 93% |

Table 3: Spectroscopic Data for the Macrolactone Product

| Spectroscopic Technique | Key Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.20 (s, 1H), 6.55 (s, 1H), 5.86 (d, J = 1.1 Hz, 1H), 5.10 (dd, J = 8.6, 5.2 Hz, 1H), 4.88 (d, J = 1.1 Hz, 1H), 4.19 (q, J = 6.9 Hz, 1H), 3.98 (s, 3H), 3.74 (dd, J = 10.3, 5.2 Hz, 1H), 3.61 (d, J = 8.6 Hz, 1H), 2.73 (dd, J = 14.3, 8.6 Hz, 1H), 2.59 (dd, J = 14.3, 5.2 Hz, 1H), 2.45–2.35 (m, 2H), 2.10–1.98 (m, 1H), 1.88–1.78 (m, 1H), 1.75–1.65 (m, 2H), 1.35 (s, 3H), 1.25 (d, J = 6.9 Hz, 3H), 1.18 (d, J = 6.9 Hz, 3H), 0.93 (d, J = 6.9 Hz, 3H). |

| ¹³C NMR (126 MHz, CDCl₃) | δ 170.8, 165.8, 158.4, 143.9, 143.6, 138.9, 117.5, 111.9, 109.8, 82.4, 78.9, 75.3, 70.1, 51.9, 41.2, 38.9, 36.5, 35.4, 32.1, 29.8, 25.4, 21.9, 19.8, 18.7. |

| IR (film) | νₘₐₓ 3448, 2924, 1728, 1651, 1265, 1103 cm⁻¹. |

| HRMS (ESI) | m/z [M+Na]⁺ Calcd for C₂₇H₃₆O₇Na: 495.2353; Found: 495.2359. |

Experimental Protocols

Materials and Methods

All reactions should be carried out in flame-dried glassware under an inert atmosphere of argon or nitrogen. Anhydrous solvents should be obtained by passing them through a column of activated alumina. Reagents should be used as received from commercial suppliers unless otherwise noted. Thin-layer chromatography (TLC) should be performed on pre-coated silica gel plates, and visualization should be accomplished with UV light and/or by staining with an appropriate solution (e.g., potassium permanganate or ceric ammonium molybdate).

Detailed Protocol for Yamaguchi Macrolactonization

To a solution of the seco-acid (10.0 mg, 0.0211 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 21 mL) at 25 °C are added triethylamine (8.8 µL, 0.0632 mmol, 3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (6.5 µL, 0.0422 mmol, 2.0 equiv). The resulting mixture is stirred at 25 °C for 1 hour. The reaction mixture is then diluted with anhydrous toluene (21 mL), and a solution of 4-dimethylaminopyridine (12.9 mg, 0.105 mmol, 5.0 equiv) in anhydrous toluene (2.0 mL) is added. The resulting solution is heated to 80 °C and stirred for 12 hours.

After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate three times. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of n-hexane/ethyl acetate) to afford the desired macrolactone (9.0 mg, 93% yield) as a colorless oil.

Visualization of the Key Transformation

The following diagram illustrates the Yamaguchi macrolactonization step in the synthesis of (–)-Enigmazole B.

Caption: Yamaguchi macrolactonization in the synthesis of (–)-Enigmazole B.

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Olefination in the Context of Natural Product Synthesis

A literature search did not yield a published total synthesis of the natural product Jangomolide. Consequently, the application of the Horner-Wadsworth-Emmons (HWE) olefination for the synthesis of this compound cannot be specifically detailed. The following application notes and protocols are therefore presented as a general guide for the application of the HWE reaction in the context of complex natural product synthesis, which would be applicable to a hypothetical synthesis of this compound.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, particularly in the construction of complex molecules like natural products. This reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct. The HWE reaction typically favors the formation of the (E)-alkene, a stereochemical outcome that is often desirable in the synthesis of bioactive natural products.

Key Features of the Horner-Wadsworth-Emmons Olefination:

-

Stereoselectivity: Generally provides the (E)-alkene with high selectivity.

-

Reactivity: Phosphonate carbanions react with a wide range of aldehydes and ketones.

-

Workup: The phosphate byproduct is easily removed by aqueous extraction.

-

Versatility: The phosphonate reagent can be readily modified to influence reactivity and stereoselectivity.

Data Presentation

In a typical synthetic campaign, the results of the Horner-Wadsworth-Emmons olefination would be summarized to highlight the efficiency and stereoselectivity of the reaction under various conditions. The following tables provide a template for presenting such data.

Table 1: Optimization of the Horner-Wadsworth-Emmons Olefination

| Entry | Phosphonate Reagent | Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |

| 1 | Triethyl phosphonoacetate | Substrate A | NaH | THF | 0 to rt | 2 | 85 | >95:5 |

| 2 | Still-Gennari Phosphonate | Substrate A | KHMDS, 18-crown-6 | THF | -78 | 1 | 78 | <5:95 |

| 3 | Triethyl phosphonoacetate | Substrate B | LiHMDS | Toluene | -78 to 0 | 3 | 92 | >98:2 |

| 4 | Methyl (dimethoxyphosphoryl)acetate | Substrate B | DBU | CH₃CN | rt | 4 | 88 | 90:10 |

Table 2: Substrate Scope of the Optimized Horner-Wadsworth-Emmons Reaction

| Entry | Aldehyde/Ketone Substrate | Product | Yield (%) | (E:Z) Ratio |

| 1 | Aromatic Aldehyde | α,β-Unsaturated Ester | 91 | >99:1 |

| 2 | Aliphatic Aldehyde | α,β-Unsaturated Ester | 87 | 95:5 |

| 3 | α-Chiral Aldehyde | α,β-Unsaturated Ester | 82 | 92:8 |

| 4 | Ketone | Trisubstituted Alkene | 75 | 85:15 |

Experimental Protocols

The following are generalized protocols for performing a Horner-Wadsworth-Emmons olefination. The specific conditions will need to be optimized for each unique substrate pairing.

Protocol 1: Standard Conditions for (E)-Selective Olefination

Materials:

-

Phosphonate reagent (e.g., triethyl phosphonoacetate)

-

Aldehyde or ketone substrate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

-

Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is often indicated by the evolution of hydrogen gas.

-

Cool the reaction mixture back down to 0 °C.

-

Add a solution of the aldehyde or ketone substrate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Protocol 2: Still-Gennari Conditions for (Z)-Selective Olefination

Materials:

-

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari phosphonate)

-

Aldehyde substrate

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the Still-Gennari phosphonate (1.1 equivalents) and 18-crown-6 (1.1 equivalents).

-

Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS (1.05 equivalents) in THF.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the aldehyde substrate (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-